N-(3-Hydroxyphenyl)Cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFDQOHESPFOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Hydroxyphenyl Cinnamamide and Analogous Structures
Established Synthetic Pathways for the N-(3-Hydroxyphenyl)Cinnamamide Core
The formation of the amide bond between a cinnamic acid derivative and an aminophenol is the cornerstone of synthesizing the this compound core. Several reliable methods have been established, each with its own set of advantages and applications.
Direct Amidation and Esterification Approaches
Direct amidation involves the condensation of a carboxylic acid with an amine, often facilitated by a coupling agent. While direct thermal condensation is possible, it typically requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts. mdpi.com More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for this transformation. For instance, N-phenyl m-coumaric amide derivatives can be synthesized from m-coumaric acid and substituted anilines in the presence of BOP and triethylamine (TEA) in a solvent like dichloromethane (DCM). mdpi.com
Another approach involves the initial conversion of the carboxylic acid to an ester, followed by aminolysis. This two-step process can sometimes offer advantages in terms of purification and reactivity.
Acid Chloride Mediated Condensation
A widely utilized and robust method for amide bond formation is the reaction of an acid chloride with an amine. This method typically proceeds with high efficiency and is applicable to a broad range of substrates. The synthesis of this compound analogs often employs the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed by reaction with an appropriate aminophenol derivative.
For example, m-coumaric acid can be converted to its acid chloride using thionyl chloride (SOCl₂) in a solvent like tetrahydrofuran (THF) under reflux conditions. The resulting acid chloride is then reacted with a substituted aniline, such as 4-chloroaniline, in the presence of a base like triethylamine to yield the desired N-aryl cinnamamide (B152044). mdpi.comnih.gov This method is highly effective for producing a variety of substituted N-phenyl cinnamamides. nih.gov Similarly, cinnamoyl chloride itself can be reacted with various substituted anilines to generate a library of cinnamamide derivatives. nih.gov
The general scheme for this reaction is as follows:
Step 1: Formation of the Acid Chloride: A substituted cinnamic acid is reacted with a chlorinating agent (e.g., SOCl₂, oxalyl chloride) to form the corresponding cinnamoyl chloride.
Step 2: Amidation: The cinnamoyl chloride is then reacted with 3-aminophenol or its derivative in the presence of a base to neutralize the HCl byproduct, leading to the formation of the this compound scaffold.
Microwave-Assisted Synthesis Techniques
To accelerate reaction times, improve yields, and promote greener chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool. nih.gov This technique has been successfully applied to the synthesis of cinnamamide derivatives. Microwave irradiation can significantly reduce the time required for both the formation of activated carboxylic acid species and the subsequent amidation reaction.
For instance, the amidation of various cinnamic acids with a range of phenylethylamines has been efficiently promoted by tris-(2,2,2-trifluoroethyl) borate under microwave irradiation, resulting in excellent yields and mild reaction conditions. researchgate.net While a specific application to this compound is not extensively detailed in the provided literature, the general applicability of this method suggests its potential for the rapid and efficient synthesis of this target molecule and its analogs. Microwave-assisted procedures have been reported for the synthesis of new N-biphenyl-cinnamamides through a multi-step process that includes an N-amidation step. researchgate.net
Functionalization and Derivatization Strategies of the this compound Scaffold
To explore the chemical space and optimize the biological activity of this compound, functionalization and derivatization of its core structure are essential. Modifications can be introduced on both the hydroxyphenyl moiety and the cinnamoyl moiety.
Modifications on the Hydroxyphenyl Moiety
One common strategy is O-alkylation , where the hydroxyl group is converted to an ether. For example, reacting the parent N-(3-hydroxyphenyl) benzamide with different alkyl halides under basic conditions can yield a series of 3-O-derivatives. This approach can be extrapolated to the this compound scaffold to generate analogs with varying alkyl or substituted alkyl chains at the 3-position of the phenyl ring.
Another strategy involves introducing substituents directly onto the aromatic ring of the hydroxyphenyl moiety, although this is synthetically more challenging once the cinnamamide core is formed. A more practical approach is to start with a pre-functionalized 3-aminophenol derivative.
The following table provides examples of derivatives with modifications on a moiety analogous to the hydroxyphenyl group:
| Compound ID | R² Substituent on N-phenyl ring | Starting Material (Aniline) | Synthetic Method | Reference |
| 1g | -N(CH₃)₂ | 4-(Dimethylamino)aniline | Acid Chloride Mediated | nih.gov |
| 1h | -OCH₃ | p-Anisidine | Acid Chloride Mediated | nih.gov |
| 1i | -OC₂H₅ | p-Phenetidine | Acid Chloride Mediated | nih.gov |
| 1f | -Cl | 4-Chloroaniline | Acid Chloride Mediated | mdpi.comnih.gov |
Substitutions on the Cinnamoyl Moiety
The cinnamoyl moiety offers several positions for substitution, including the phenyl ring and the α,β-unsaturated system. These modifications can impact the electronic properties and steric profile of the molecule, which are often crucial for biological activity.
Substituents on the phenyl ring of the cinnamoyl group can be readily introduced by starting with a substituted cinnamic acid. A wide variety of substituted cinnamic acids, such as those bearing methoxy, nitro, or amino groups, are commercially available or can be synthesized via established methods like the Perkin reaction. nih.gov
For example, the synthesis of N-(3-nitrophenyl)cinnamamide involves the reaction of cinnamoyl chloride with 3-nitroaniline. researchgate.net Conversely, starting with a substituted cinnamoyl chloride allows for the introduction of various functionalities onto the cinnamoyl phenyl ring.
The following table presents examples of cinnamamide derivatives with substitutions on the cinnamoyl moiety, which are analogous to potential modifications of this compound.
| Compound Name | Modification on Cinnamoyl Moiety | Starting Material (Cinnamic Acid Derivative) | Amine | Synthetic Method | Reference |
| (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | 3-hydroxy on phenyl ring | m-Coumaric acid | 4-chloroaniline | Acid Chloride Mediated | mdpi.comnih.gov |
| N-(3-nitrophenyl)cinnamamide | Unsubstituted | Cinnamic acid | 3-nitroaniline | Acid Chloride Mediated | researchgate.net |
| N-benzyl-p-coumaramide | 4-hydroxy on phenyl ring | p-Coumaric acid | Benzylamine | Multi-step (acetylation, chlorination, amidation, deacetylation) | |
| N-benzylcaffeamide | 3,4-dihydroxy on phenyl ring | Caffeic acid | Benzylamine | Multi-step (acetylation, chlorination, amidation, deacetylation) | |
| N-benzylferulamide | 4-hydroxy-3-methoxy on phenyl ring | Ferulic acid | Benzylamine | Multi-step (acetylation, chlorination, amidation, deacetylation) |
Molecular and Cellular Pharmacology of N 3 Hydroxyphenyl Cinnamamide in Preclinical Models
In Vitro Investigations of N-(3-Hydroxyphenyl)Cinnamamide Biological Activities
The therapeutic potential of this compound and its derivatives has been explored through a variety of in vitro studies. These investigations have shed light on the compound's interactions with cellular pathways, revealing a spectrum of biological activities that range from the modulation of oxidative stress and inflammation to influences on cell survival and proliferation. The following sections detail the key findings from preclinical cell-based models.
The effect of this compound derivatives on cell viability appears to be context-dependent and varies based on the specific chemical structure and cell line being investigated. In studies using the human liver cancer cell line HepG2, certain N-phenyl cinnamamide (B152044) derivatives with a 3-hydroxy group on the phenyl ring were shown to be non-toxic at concentrations effective for antioxidant activity. For instance, one derivative, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide, did not affect HepG2 cell viability at concentrations up to 10 µM, which were sufficient to induce significant antioxidant responses mdpi.comresearchgate.net.
Conversely, the broader class of cinnamamide derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. Studies on a range of cinnamic acid esters and amides revealed cytotoxicity against human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7) cells, with IC50 values ranging from 42 to 166 µM nih.gov. Furthermore, a more complex cinnamamide-containing imidazolone (B8795221) derivative exhibited potent antiproliferative activity against HepG2 cells, with an IC50 value of 4.23 μM nih.gov. These findings suggest that while the core structure of this compound may be well-tolerated by certain cells, modifications to the molecule can impart significant antiproliferative and cytotoxic properties.
While direct studies on this compound are limited, research on related cinnamamide derivatives indicates a potential for inducing programmed cell death. Apoptosis is a critical pathway for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents.
A study on a novel cinnamide-fluorinated derivative demonstrated its capacity to induce apoptosis in HepG2 liver cancer cells nih.gov. Treatment with this compound led to a significant increase in the pre-G1 cell population, a hallmark of apoptosis, from 2.5% in control cells to 55.5% in treated cells. The mechanism was found to involve the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic proteins p53 and Bax, and downregulation of the anti-apoptotic protein Bcl2 nih.gov. Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide, was also shown to induce apoptosis in multiple breast cancer cell lines mdpi.com. These results highlight the potential of the cinnamamide scaffold as a backbone for the development of pro-apoptotic agents for cancer therapy.
The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Cinnamic acid derivatives have been shown to interfere with this process, leading to cell cycle arrest and inhibition of tumor cell growth nih.gov.
Derivatives of this compound have demonstrated significant cytoprotective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway mdpi.comnih.gov. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a suite of protective genes that detoxify reactive oxygen species (ROS) and maintain cellular redox homeostasis mdpi.comwesleyan.edu.
In a study using a HepG2 cell line engineered with an Nrf2/antioxidant response element (ARE)-driven luciferase reporter, several amides of m-coumaric acid (3-hydroxycinnamic acid) were potent activators of the Nrf2 pathway mdpi.comnih.gov. The activation was found to be dependent on the substituent on the N-phenyl ring. For example, (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide and (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide were among the most potent derivatives mdpi.comnih.gov.
This Nrf2 activation translated into the upregulation of downstream target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic subunit (GCLC) mdpi.comresearchgate.net. The increase in GCLC expression led to enhanced synthesis of the endogenous antioxidant glutathione (B108866) (GSH). Consequently, pretreatment with these compounds significantly reduced ROS levels generated by the pro-oxidant tert-butyl hydroperoxide (t-BHP) and protected the cells from oxidative stress-mediated cell death researchgate.netnih.gov.
| Compound | Substituent on N-phenyl ring (R²) | Nrf2/ARE Luciferase Activity (Fold increase vs. control at 10 µM) |
|---|---|---|
| (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide | -NMe₂ | 15.6 |
| (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | -Cl | 8.85 |
| (E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide | -OMe | 4.1 |
| (E)-N-(4-ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide | -OEt | 3.34 |
The cinnamamide molecular scaffold is associated with significant anti-inflammatory properties researchgate.net. Inflammation is a complex biological response often mediated by signaling pathways such as nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.govnih.gov.
Studies on a series of N-arylcinnamamides demonstrated that most of the tested compounds could significantly attenuate the activation of NF-κB induced by lipopolysaccharide in a THP1-Blue™ cell line mdpi.com. Several derivatives were more potent than the parent cinnamic acid, and their effectiveness was comparable to the reference drug prednisone (B1679067) at the tested concentration. Specific compounds also led to a significant decrease in the production of TNF-α mdpi.com.
Furthermore, the potent activation of the Nrf2 pathway by this compound derivatives is intrinsically linked to anti-inflammatory activity. Nrf2 is known to exert anti-inflammatory effects by inhibiting the activity of NF-κB and reducing the expression of pro-inflammatory genes mdpi.com. Therefore, the strong Nrf2-activating potential of these compounds suggests a plausible mechanism for their observed anti-inflammatory and immunomodulatory effects.
Cinnamic acid and its derivatives, including cinnamamides, have long been recognized for their antimicrobial properties mdpi.comresearchgate.net. The cinnamoyl moiety is a key structural feature contributing to this bioactivity. Research has shown that synthetic cinnamides and cinnamates are active against a range of pathogenic fungi and bacteria nih.gov.
Neuroprotective Efficacy in Cellular Models
The neuroprotective potential of this compound and its derivatives has been investigated in various cellular models of neurotoxicity. These studies often employ neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, to simulate conditions of oxidative stress and excitotoxicity, which are key pathological features of many neurodegenerative diseases. researchgate.netnih.govfrontiersin.orgsemanticscholar.orgmdpi.com
One study focused on a closely related derivative, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide, to assess its cytoprotective effects against oxidative injury in HepG2 cells. mdpi.com Oxidative stress was induced using tert-butyl hydroperoxide (t-BHP), a potent oxidizing agent. The findings demonstrated that this this compound derivative offered significant protection to the cells. It enhanced cell viability and markedly reduced the generation of reactive oxygen species (ROS). This protective action is linked to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com The compound was shown to increase the expression of Nrf2/ARE target genes, leading to a subsequent increase in the endogenous antioxidant glutathione (GSH). mdpi.com
In other research, various novel cinnamamide derivatives have been screened for their ability to protect neuronal cells from glutamate-induced excitotoxicity. semanticscholar.orgnih.gov Glutamate, a major excitatory neurotransmitter, can cause neuronal death when present in excessive concentrations. researchgate.net Studies utilizing PC12 and SH-SY5Y cells have shown that certain cinnamamide compounds can protect these cells against glutamate-induced apoptosis in a dose-dependent manner, often by modulating pathways involving caspase-3. nih.gov These findings highlight the potential of the cinnamamide scaffold, including the this compound structure, as a basis for developing agents that can shield neurons from excitotoxic and oxidative damage.
| Cell Line | Toxin | Derivative Tested | Key Findings |
|---|---|---|---|
| HepG2 | tert-butyl hydroperoxide (t-BHP) | (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide | Significantly increased cell viability; Reduced reactive oxygen species (ROS); Activated the Nrf2/ARE pathway. |
| PC12 / SH-SY5Y | Glutamate | Various Cinnamamide Derivatives | Protected against glutamate-induced apoptosis; Modulated caspase-3 pathway. nih.gov |
Other Emerging In Vitro Biological Activities (e.g., antitubercular, anti-diabetic)
Beyond neuroprotection, the this compound scaffold and its analogs have been explored for other significant biological activities, notably in the fields of infectious diseases and metabolic disorders.
Antitubercular Activity: Several studies have highlighted the potential of cinnamamide derivatives as antitubercular agents. Research has demonstrated that these compounds can exhibit potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains. researchgate.netresearchgate.netmdpi.comnih.gov For instance, a series of cinnamate-amine hybrids were evaluated, with some compounds showing significant efficacy. One derivative, featuring a bromo substitution on the cinnamoyl ring, displayed a minimum inhibitory concentration (MIC) of 3.13 µg/mL against the H37Rv strain. researchgate.netresearchgate.net The mechanism of action for some of these hybrids is thought to involve the inhibition of the InhA enzyme, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. researchgate.net
| Compound Type | M. tuberculosis Strain | MIC (µg/mL) |
|---|---|---|
| Cinnamamide Hybrid (1c) | H37Rv | 3.13 |
| Cinnamamide Hybrid (1e) | H37Rv | 25 |
| Cinnamamide Hybrid (1h) | H37Rv | 25 |
| Isoniazid (Control) | H37Rv | 0.25 |
Anti-diabetic Activity: The management of blood glucose levels is a key strategy in treating type 2 diabetes. One therapeutic approach involves the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to slow down glucose absorption. thepharmajournal.comnih.govmdpi.comresearchgate.net The cinnamamide structure has been investigated for this purpose. A study on a series of synthesized cinnamamides revealed that many of them displayed potent α-glucosidase inhibitory activity, with several compounds showing significantly lower IC50 values (indicating higher potency) than the standard anti-diabetic drug, acarbose. researchgate.net The inhibitory activity was found to be influenced by the specific chemical groups attached to the aromatic rings of the cinnamamide scaffold. researchgate.net This suggests that compounds like this compound could serve as templates for designing new and effective α-glucosidase inhibitors for diabetes management.
Preclinical In Vivo Efficacy Studies of this compound in Animal Disease Models
Therapeutic Outcomes in Specific Animal Cancer Models (e.g., xenograft models)
While the cinnamamide scaffold has been investigated for various biological activities, preclinical in vivo studies focusing specifically on the therapeutic efficacy of this compound in animal cancer models, such as xenograft models, are not extensively documented in the scientific literature. nih.gove-crt.orgmdpi.comresearchgate.net Research on cinnamamide derivatives has often prioritized their neuroprotective, anti-inflammatory, and antimicrobial properties. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating novel anti-cancer agents in vivo. nih.gove-crt.org The absence of prominent studies in this specific area suggests it may be a field for future investigation to fully characterize the pharmacological profile of this compound.
Anti-inflammatory Effects in Animal Models (e.g., atopic dermatitis)
The anti-inflammatory properties of cinnamamide derivatives have been demonstrated in animal models of atopic dermatitis (AD), a chronic inflammatory skin condition. researcher.lifenih.govresearchgate.netmdpi.com In a study using a 2,4-dinitrochlorobenzene (DNCB)-induced AD mouse model, oral administration of related cinnamamide compounds, (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (B121943) (NCT) and N-trans-coumaroyltyramine (NCPA), was shown to significantly alleviate AD symptoms. nih.gov
The treatment resulted in a marked reduction in the physical signs of the disease, including a decrease in the thickness of the epidermis and dermis. Histopathological analysis also revealed a significant reduction in the infiltration of mast cells into the skin tissue of the treated mice compared to the untreated AD group. On a systemic level, the cinnamamide derivatives suppressed the production of serum immunoglobulins (IgE and IgG2a) and modulated the expression of key T-helper (Th)1 and Th2 cytokines, which are crucial mediators of the inflammatory response in atopic dermatitis. nih.gov These findings strongly indicate that the cinnamamide structure possesses potent anti-inflammatory effects in vivo, capable of mitigating the complex pathology of atopic dermatitis. nih.gov
| Parameter | Effect of Treatment |
|---|---|
| Epidermal & Dermal Thickness | Reduced |
| Mast Cell Infiltration | Reduced |
| Serum IgE & IgG2a Levels | Suppressed |
| Th1/Th2 Cytokine Expression | Suppressed |
Neuroprotective Benefits in Experimental Neurological Models
The neuroprotective potential of the cinnamamide scaffold has been translated from cellular studies to in vivo experimental models of neurological disorders, particularly ischemic stroke. researchgate.netnih.govresearchgate.netfrontiersin.org In studies utilizing a middle cerebral artery occlusion (MCAO) model in rodents, which simulates the effects of a stroke, novel cinnamamide derivatives have demonstrated significant neuroprotective activity. nih.gov
Administration of these compounds after the ischemic event led to a substantial reduction in the brain infarct area, indicating that the treatment helped to preserve brain tissue that would otherwise have been damaged by the lack of blood flow. nih.gov This anatomical improvement was correlated with better neurological outcomes in the treated animals. The mechanism of this protection is believed to be linked to the anti-apoptotic properties of the compounds, which prevent the programmed cell death of neurons exposed to ischemic stress. nih.gov These preclinical results underscore the potential of this compound and related molecules as therapeutic agents for acute ischemic stroke.
| Animal Model | Compound Type | Primary Outcome | Mechanism of Action |
|---|---|---|---|
| Rat/Mouse MCAO Model | Substituted Cinnamide Derivatives | Significant reduction in brain infarct area | Anti-apoptotic; protection of neurons from ischemia-induced cell death |
In Vivo Antimicrobial or Antitubercular Activity
The promising in vitro antitubercular activity of cinnamamide-related structures has prompted their evaluation in in vivo infection models. While direct in vivo data for this compound is limited, studies on closely related analogs provide strong evidence of preclinical efficacy.
Research on a series of (3-benzyl-5-hydroxyphenyl)carbamates, which share a similar hydroxyphenyl motif, demonstrated potent in vivo activity in a mouse model of tuberculosis. Mice infected with an autoluminescent strain of M. tuberculosis H37Ra were treated orally with a lead compound from this series. After a five-day treatment period, the bacterial burden in the lungs and spleens of the mice was assessed. The results showed a significant, 1.3-log reduction in the relative light units (RLU) in the lungs of treated mice compared to the untreated control group, indicating a substantial decrease in the bacterial load. A smaller reduction of 0.4 log was also observed in the spleen. This demonstrates that the chemical scaffold has good oral bioavailability and can effectively combat M. tuberculosis infection in vivo. nih.gov
Pharmacodynamic Markers and Target Engagement in Animal Systems
Direct preclinical studies detailing specific pharmacodynamic markers and target engagement for this compound in animal models are not extensively available in the current scientific literature. However, research on structurally related cinnamamide derivatives provides valuable insights into potential mechanisms of action and biomarkers that could be relevant for this compound.
Investigations into a series of N-phenyl cinnamamide derivatives have highlighted the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway as a key molecular mechanism. nih.gov The Nrf2 pathway is a critical regulator of the antioxidant response, and its activation leads to the expression of a variety of cytoprotective genes. nih.gov While in vivo data for this compound is limited, in vitro studies on closely related compounds with a meta-hydroxy group on the phenyl ring of the cinnamoyl moiety offer a strong indication of their pharmacological activity. nih.gov
One study explored the Nrf2/antioxidant response element (ARE)-driven luciferase activity of several N-phenyl cinnamamide derivatives in HepG2 cells. nih.gov This assay serves as a surrogate marker for the engagement of the Nrf2 target. The results demonstrated that compounds with a meta-hydroxy group on the cinnamoyl phenyl ring exhibited significant dose-dependent increases in luciferase activity, indicating engagement and activation of the Nrf2 pathway. nih.gov
The induction of Nrf2/ARE-dependent genes and subsequent protein expression are key pharmacodynamic markers. For instance, the upregulation of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic subunit (GCLC) are indicative of Nrf2 activation. nih.gov The increased expression of these proteins can be measured in tissues from animal models to confirm target engagement and the pharmacodynamic effect of the compound. Furthermore, an increase in the endogenous antioxidant, glutathione, is a downstream biomarker that correlates with enhanced GCLC expression. nih.gov
Although these findings are from in vitro models and on related molecules, they suggest that potential pharmacodynamic markers for this compound in animal systems could include the modulation of the Nrf2 pathway and its downstream targets. Future preclinical animal studies would be necessary to confirm these specific biomarkers and to fully elucidate the in vivo target engagement of this compound.
The cinnamamide scaffold, in general, has been associated with a wide range of biological activities, and its derivatives have been investigated for various therapeutic applications, including effects on the central and peripheral nervous systems. nih.gov The diverse pharmacological profiles of cinnamamide derivatives suggest that they may interact with multiple molecular targets. nih.govresearchgate.net
Table 1: Nrf2/ARE Luciferase Activity of Selected m-Coumaric Amide Derivatives
| Compound | Substituent (R²) on N-phenyl ring | Nrf2/ARE Luciferase Activity (fold increase at 10 µM) |
| 1f | -NMe₂ | 15.6 |
| 1g | -Cl | 8.85 |
| 1h | -OMe | 4.1 |
| 1i | -OEt | 3.34 |
Data adapted from in vitro studies on related N-phenyl cinnamamide derivatives. nih.gov
Elucidating the Molecular Mechanisms of Action for N 3 Hydroxyphenyl Cinnamamide
Identification and Characterization of Primary Molecular Targets
The biological activity of N-(3-Hydroxyphenyl)Cinnamamide is attributed to its interaction with several key proteins that regulate cellular processes. These interactions range from direct enzyme inhibition to the modulation of complex signaling networks.
Histone Deacetylases (HDACs)
A significant body of research has focused on derivatives of the cinnamamide (B152044) scaffold as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. Inhibition of HDACs leads to an increase in histone acetylation, affecting chromatin structure and gene expression, and is a validated strategy in cancer therapy.
Derivatives based on the 3-hydroxycinnamamide structure have been developed as potent HDAC inhibitors (HDACIs). For instance, one study reported the development of a series of N-hydroxycinnamamide-based compounds, with a representative compound exhibiting dual selectivity for HDAC1 and HDAC3. The IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by half, demonstrated this selectivity.
Inhibition of HDAC Isoforms by a Representative N-hydroxycinnamamide Derivative
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 11.8 |
| HDAC2 | 498.1 |
| HDAC3 | 3.9 |
| HDAC4 | 5700.4 |
| HDAC6 | 308.2 |
| HDAC8 | 2000.8 |
| HDAC11 | 900.4 |
Another study focusing on 3-hydroxycinnamamide-based HDACIs identified a compound that exhibited much higher pan-HDAC inhibitory activity than the positive control, suberoylanilide hydroxamic acid (SAHA). The cinnamamide scaffold is recognized for its ability to make multiple interactions, including hydrogen bonding and hydrophobic interactions, with molecular targets like HDACs.
Apurinic/Apyrimidinic Endonuclease/Redox Effector-Factor 1 (APE/Ref-1)
APE/Ref-1 is a multifunctional protein involved in DNA repair and the redox regulation of transcription factors, making it a target for cancer therapy. Research has shown that bis-cinnamamide derivatives, including those synthesized from 3-hydroxycinnamic acid, can act as APE/Ref-1 inhibitors. For example, N-(12-aminododecyl)-3-(3-hydroxyphenyl) acrylamide (B121943) has been synthesized and identified as a monoamide derivative targeting APE/Ref-1. By inhibiting the redox function of APE/Ref-1, these compounds can suppress the activity of transcription factors like AP-1, which are crucial for cancer cell survival under conditions of oxidative stress.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. While various inhibitors of Aurora kinases have been developed for cancer treatment, current scientific literature does not establish a direct inhibitory link between this compound and Aurora kinases.
The broad cinnamamide class of compounds has been investigated for activity across a range of biological targets. Some derivatives have shown potential for interacting with central nervous system receptors, such as γ-aminobutyric acid type A (GABAA) and N-methyl-D-aspartate (NMDA) receptors. However, specific receptor binding studies and detailed signaling modulation analysis for this compound itself are not extensively documented in the available literature.
Protein-protein interactions (PPIs) are fundamental to most biological processes. The modulation of these interactions is an emerging therapeutic strategy. While this compound's mechanisms, such as enzyme inhibition, inherently involve protein-ligand interactions, specific studies detailing its role in disrupting or stabilizing broader protein-protein complexes are limited.
Downstream Signaling Pathway Modulations
The interaction of this compound with its primary targets triggers a cascade of downstream effects, significantly altering cellular signaling pathways related to oxidative stress and gene expression.
A primary mechanism of action for this compound derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, which controls the expression of genes containing an Antioxidant Response Element (ARE) in their promoter regions.
Substituted N-phenyl cinnamamide derivatives have been shown to be potent activators of the Nrf2/ARE pathway. nih.govnih.gov The α,β-unsaturated carbonyl structure in the cinnamamide core acts as an electrophilic Michael acceptor, which is a key pharmacophore for Nrf2 activation. mdpi.com Studies using an Nrf2/ARE-driven luciferase reporter assay demonstrated that m-coumaric amide derivatives (which share the 3-hydroxyphenyl structure) significantly increase ARE activity. nih.gov
Nrf2/ARE Luciferase Activity of m-Coumaric Amide Derivatives at 10 µM
| Compound | Substituent on N-phenyl ring | Fold Increase vs. Control |
|---|---|---|
| 1f | -Cl | 8.85 |
| 1g | -NMe2 | 15.6 |
| 1h | -OMe | 4.1 |
| 1i | -OEt | 3.34 |
This activation leads to the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.gov The increased expression of GCLC, in turn, enhances the synthesis of the endogenous antioxidant glutathione (B108866) (GSH), thereby protecting cells against oxidative injury. nih.govnih.gov
The inhibition of HDACs by this compound derivatives has a direct and profound impact on chromatin structure. HDACs function by removing acetyl groups from the lysine residues of histone tails. nih.gov This removal restores the positive charge of the lysines, strengthening their interaction with the negatively charged DNA backbone and leading to a more condensed, transcriptionally repressed chromatin state (heterochromatin). nih.gov
By inhibiting HDACs, these cinnamamide compounds prevent the removal of acetyl groups, leading to a state of histone hyperacetylation. researchgate.net This neutralization of the positive charge on histone tails weakens the histone-DNA interaction, resulting in a more relaxed and open chromatin structure (euchromatin). nih.gov This decondensed state allows transcription factors and the cellular transcriptional machinery greater access to DNA, thereby altering the expression of genes involved in processes like cell cycle arrest, differentiation, and apoptosis. researchgate.net
Regulation of Inflammatory Cytokine and Chemokine Pathways
The inflammatory response is a complex biological process orchestrated by a variety of signaling molecules, among which cytokines and chemokines play a central role. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are critical in regulating the expression of pro-inflammatory genes.
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as those from lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). usda.govnih.gov
The MAPK pathways, including p38 and Jun N-terminal kinase (JNK), represent another major signaling route for inflammatory responses. usda.gov Activation of these kinases through phosphorylation leads to the activation of various transcription factors that also contribute to the expression of inflammatory cytokines and mediators. usda.gov
While the precise effects of this compound on these pathways are not yet fully elucidated in the scientific literature, studies on structurally related compounds provide a potential framework for its mechanism. For instance, certain flavonoids have demonstrated potent anti-inflammatory effects by inhibiting NF-κB activation and the phosphorylation of p38 and JNK, leading to a significant reduction in TNF-α and IL-6 production. usda.gov The shared phenolic structure suggests that this compound could potentially exert its influence through similar mechanisms, though direct experimental evidence is required for confirmation.
Table 1: Key Inflammatory Pathways and Mediators
| Pathway/Mediator | Function in Inflammation | Potential Point of Regulation |
|---|---|---|
| NF-κB | Master transcription factor for pro-inflammatory cytokines. | Inhibition of IκB degradation, blocking nuclear translocation. |
| MAPK (p38, JNK) | Signaling kinases that activate transcription factors for inflammatory genes. | Inhibition of phosphorylation (activation). |
| TNF-α | A major pro-inflammatory cytokine that promotes systemic inflammation. | Downregulation of gene expression via NF-κB or MAPK inhibition. |
| IL-6 | A cytokine involved in both acute and chronic inflammation. | Downregulation of gene expression via NF-κB or MAPK inhibition. |
Cell Cycle Regulatory Protein Expression
The progression of the cell cycle is a tightly regulated process governed by the interplay of cyclins and cyclin-dependent kinases (CDKs). These complexes drive the cell through its different phases (G1, S, G2, M). The activity of cyclin-CDK complexes is, in turn, controlled by cyclin-dependent kinase inhibitors (CKIs).
Key proteins such as p53 and p21 act as crucial checkpoints in this process. The tumor suppressor protein p53 can halt the cell cycle in response to cellular stress, such as DNA damage. One of its primary mechanisms is the transcriptional activation of the CDKN1A gene, which encodes the p21 protein. nih.govunc.edu The p21 protein is a universal inhibitor of cyclin-CDK complexes and can bind to and inhibit the activity of cyclin E-CDK2 and cyclin D-CDK4, thereby preventing the transition from the G1 to the S phase. nih.govnih.gov This p53-p21 axis forms a protective barrier to prevent the proliferation of cells with damaged DNA, thus maintaining genomic stability. nih.gov
The specific impact of this compound on the expression of these cell cycle regulatory proteins has not been extensively documented. However, the established roles of p53 and p21 make them plausible targets for therapeutic intervention. A compound that could modulate the expression or activity of these proteins would have significant effects on cell proliferation. For example, upregulation of p53 and p21 could lead to cell cycle arrest, a mechanism often exploited in cancer therapy. Further research is necessary to determine if this compound directly interacts with or alters the expression levels of these critical cell cycle regulators.
Apoptotic Cascade Activation (e.g., Caspase-dependent and independent pathways)
Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. This process is executed through a cascade of signaling events, primarily involving a family of proteases called caspases. The activation of these caspases can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). mdpi.comresearchgate.net In response to cellular stress, the balance shifts in favor of pro-apoptotic proteins. Bax can translocate to the mitochondria, leading to the release of cytochrome c. mdpi.com This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. ijper.orgnih.gov The tumor suppressor protein p53 can induce apoptosis by transcriptionally activating the Bax gene. mdpi.com
Studies on various phenolic and flavonoid compounds have shown they can induce apoptosis by modulating the expression of Bcl-2 family proteins. mdpi.com This is often characterized by a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic Bax, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. mdpi.comijper.org This shift facilitates the activation of the caspase cascade, as evidenced by increased levels of active caspase-3 and caspase-9. ijper.org While direct studies on this compound are limited, its chemical structure suggests it may engage similar mechanisms to trigger caspase-dependent apoptosis.
Table 2: Key Proteins in the Apoptotic Cascade
| Protein | Family/Class | Primary Role in Apoptosis |
|---|---|---|
| p53 | Tumor Suppressor | Can induce apoptosis by activating pro-apoptotic genes like Bax. |
| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibits apoptosis by preventing mitochondrial pore formation and cytochrome c release. |
| Bax | Bcl-2 Family (Pro-apoptotic) | Promotes apoptosis by forming pores in the mitochondrial membrane. |
| Caspase-9 | Caspase (Initiator) | Activated by cytochrome c release; activates executioner caspases. |
| Caspase-3 | Caspase (Executioner) | Cleaves key cellular proteins, leading to the morphological changes of apoptosis. |
Mechanistic Insights from Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
Omics technologies provide a global, high-throughput view of the molecular changes within a biological system, offering powerful tools for elucidating the mechanisms of action of chemical compounds. These approaches—transcriptomics, proteomics, and metabolomics—analyze the complete set of RNA transcripts, proteins, and metabolites, respectively. nih.govscienceopen.com
Currently, there is a lack of published studies specifically applying these omics technologies to investigate the molecular mechanisms of this compound. However, the potential of these approaches to provide profound mechanistic insights is well-established.
Transcriptomics (e.g., RNA-Seq) would reveal the full spectrum of genes whose expression is altered by the compound. This could identify entire signaling pathways that are activated or suppressed, moving beyond a single-target approach. For instance, a transcriptomic analysis could confirm effects on inflammatory or cell cycle pathways by showing coordinated changes in the expression of multiple genes within those cascades. mdpi.com
Proteomics analyzes changes in protein levels and post-translational modifications. This provides a functional snapshot that is often more directly related to the cell's phenotype than transcriptomics. Proteomic studies could identify the specific kinases being phosphorylated or the precise caspase cleavage events occurring in response to this compound.
Metabolomics profiles the small-molecule metabolites within a cell or tissue. This can reveal how the compound alters cellular metabolism, such as energy production or lipid biosynthesis. Integrated analysis of metabolomics with transcriptomics or proteomics can link changes in gene and protein expression to functional metabolic outcomes, providing a comprehensive understanding of the compound's effects. rsc.org
The application of these technologies in future research will be invaluable for building a complete picture of the biological activities of this compound, identifying novel targets, and understanding its systemic effects.
Table 3: Overview of Omics Technologies and Their Potential Applications
| Omics Technology | Molecules Analyzed | Potential Insights for this compound Research |
|---|---|---|
| Transcriptomics | RNA transcripts (the transcriptome) | Identification of all genes and pathways regulated by the compound; understanding of its effects on gene expression networks. |
| Proteomics | Proteins (the proteome) | Measurement of changes in protein abundance and post-translational modifications (e.g., phosphorylation) to confirm pathway activation. |
| Metabolomics | Metabolites (the metabolome) | Characterization of alterations in cellular metabolism and biochemical pathways; linking molecular changes to cellular function. |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide (LPS) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
Structure Activity Relationship Sar Studies and Rational Design of N 3 Hydroxyphenyl Cinnamamide Analogs
Influence of Substituent Position and Electronic Properties on the Hydroxyphenyl Moiety
The substitution pattern on the phenyl rings of cinnamamide (B152044) derivatives is a critical determinant of their biological activity. The position and electronic nature of substituents can significantly alter the molecule's interaction with biological targets.
Hydroxyl Group Position:
The presence and location of a hydroxyl (-OH) group on the cinnamoyl phenyl ring profoundly impact the molecule's properties. Studies comparing cinnamic acid with its hydroxylated analogs (coumaric acids) have shown that the position of the -OH group influences the electronic effect and lipophilicity of the compound. nih.gov Specifically, the meta-hydroxyl group, as seen in m-coumaric acid (the precursor to N-(3-Hydroxyphenyl)Cinnamamide), is suggested to enhance the electrophilic character of the α,β-unsaturated carbonyl system through electronegative induction. nih.gov This enhancement is believed to contribute to increased biological activity in certain pathways, such as the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. nih.gov The lack of hydroxylation on the phenyl moiety has been shown in some analogs to eliminate certain biological activities, underscoring its importance. mdpi.com
Electronic Properties of Substituents:
Impact of Cinnamoyl Moiety Modifications on Biological Activity and Selectivity
Modifications to the cinnamoyl portion of the molecule, which includes the phenyl ring and the adjacent propenamide chain, are pivotal for tuning biological activity and selectivity.
Research has shown that altering the substitution on the cinnamoyl phenyl ring can lead to significant changes in potency. For example, in a series of cinnamamide derivatives developed as potential antidepressant agents, the introduction of a trifluoromethyl group to the methylenedioxyphenyl moiety (a modification of the cinnamoyl ring) resulted in compounds with significant antidepressant activity. nih.gov This modification was intended to enhance lipid solubility, which can be a critical factor for compounds targeting the central nervous system. researchgate.net
Role of Amide Linkage Modifications and Stereochemistry
The amide bond is a cornerstone of the this compound structure, providing conformational rigidity and serving as a key hydrogen bond donor and acceptor. Its properties and the stereochemistry of the adjacent double bond are critical for biological activity.
The conversion of a carboxylic acid or ester to an amide is a common strategy in medicinal chemistry to improve metabolic stability and alter pharmacokinetic properties. mdpi.com The amide linkage in cinnamamides provides a planar, rigid unit that helps to correctly orient the two aromatic rings for optimal interaction with a target receptor or enzyme. nyu.edu Studies comparing cinnamoyl esters with their corresponding cinnamoyl amides have demonstrated that this change can significantly alter the biological activity profile. For example, a cinnamoyl-memantine amide derivative displayed potent antifungal activity, whereas a cinnamoyl-metronidazole ester showed antibacterial activity, highlighting how the nature of the linkage (amide vs. ester) can direct the compound's therapeutic application. nih.gov
The stereochemistry of the α,β-unsaturated double bond in the cinnamoyl group is also crucial. Naturally occurring cinnamic acids and their derivatives typically exist in the trans or (E)-configuration. This configuration results in a more linear and extended molecular shape, which is often optimal for fitting into the binding sites of biological targets. The IUPAC name for the parent compound, (2E)-N-(3-hydroxyphenyl)-3-phenyl-2-propenamide, explicitly denotes this stereochemistry. The rigidity of the double bond and the amide group limits the conformational freedom of the molecule, which is a desirable trait in rational drug design as it reduces the entropic penalty upon binding to a target.
Development of Focused this compound Library Syntheses
To efficiently explore the structure-activity relationships of this compound analogs, researchers employ strategies for the synthesis of focused libraries. These libraries consist of a series of structurally related compounds where specific parts of the molecule are systematically varied.
One common approach involves the synthesis of a small, targeted library to investigate the electronic effects of substituents. For example, a library of N-phenyl cinnamamide and N-phenyl m-coumaric amide derivatives was synthesized to probe the activation of the Nrf2/ARE pathway. nih.govresearchgate.net This was achieved by reacting a common intermediate, such as cinnamoyl chloride or activated m-coumaric acid, with a panel of different substituted anilines. nih.gov Common synthetic methods for forming the crucial amide bond include using activating agents like thionyl chloride to form an acyl chloride intermediate, or employing peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). nih.govnih.gov
Another strategy involves the Erlenmeyer-Plochl reaction to create azlactone intermediates (e.g., 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one), which can then be reacted with various amines to generate a diverse set of cinnamides. researchgate.netijpbs.com More advanced techniques, such as continuous-flow microreactors, are also being developed to enable the highly efficient and rapid synthesis of cinnamamide libraries, which can accelerate the drug discovery process. mdpi.com These synthetic strategies allow for the methodical exploration of chemical space around the core scaffold, leading to the identification of compounds with optimized potency and selectivity. researchgate.net
Computational Chemistry and Molecular Modeling in this compound Drug Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of this compound analogs, offering cost-effective and efficient ways to predict compound properties and prioritize candidates for synthesis. researchgate.net These methods provide insights into the molecular interactions that govern biological activity, helping to refine and accelerate the drug discovery process. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, an this compound analog) to a specific protein target. nih.gov By simulating the interaction between the ligand and the protein's binding site, docking can help to elucidate the molecular basis of the compound's activity.
For example, docking studies on substituted cinnamides have been used to predict their binding mode within the active site of enzymes like the FAB protein (β-ketoacyl-acyl carrier protein synthase III), an antimicrobial target. researchgate.netijpbs.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. In a study of cinnamaldehyde (B126680) derivatives, docking simulations showed interactions with metal cofactors (Zn2+) within the active site of target receptors, which was crucial for their inhibitory activity. nih.gov The results from molecular docking, often expressed as a scoring function that estimates binding affinity, allow researchers to rank different analogs and prioritize those with the most favorable predicted interactions for synthesis and biological testing. researchgate.net This approach saves significant time and resources by focusing experimental efforts on the most promising compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. rutgers.edu
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a predictive model. researchgate.net A 3D-QSAR study has been successfully conducted on a series of cinnamamides to model their anticonvulsant activities. researchgate.net The resulting models, visualized as contour maps, highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky, electropositive group in a specific location would enhance binding and, consequently, biological activity. Such models provide valuable guidance for the rational design of new this compound analogs with improved therapeutic potential. nih.govnih.gov
In Silico ADME Prediction and Drug-Likeness Assessment
In the rational design of novel therapeutic agents, early assessment of pharmacokinetic properties is crucial to minimize late-stage attrition in drug development. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. This approach allows researchers to prioritize candidates with favorable pharmacokinetic profiles before their actual synthesis and in vitro testing. A key component of this early assessment is the evaluation of "drug-likeness," which helps determine if a compound possesses physicochemical properties consistent with known orally active drugs.
One of the most influential guidelines for evaluating drug-likeness is Lipinski's Rule of Five. Formulated by Christopher A. Lipinski, this rule of thumb identifies four simple physicochemical parameters that are common among the majority of orally administered medications. The rule states that poor absorption or permeation is more likely when a compound has:
A molecular mass greater than 500 Daltons.
An octanol-water partition coefficient (log P) value greater than 5.
More than 5 hydrogen bond donors (the sum of all nitrogen-hydrogen and oxygen-hydrogen bonds).
More than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
In general, a compound is considered to have favorable drug-like characteristics if it violates no more than one of these rules. These parameters collectively influence a molecule's solubility, permeability, and ability to interact with biological targets.
For this compound and its analogs, in silico ADME and drug-likeness studies are instrumental in guiding structural modifications. Computational tools and web servers are employed to calculate these properties based on the chemical structure. Studies on various cinnamamide derivatives have shown that this scaffold can be effectively optimized to adhere to these pharmacokinetic guidelines. For instance, an analysis of several cinnamamide derivatives revealed that they generally fulfill the minimum standard parameters for drug-likeness based on Lipinski's rule. Furthermore, these computational models can predict specific pharmacokinetic behaviors, such as high absorption in the gastrointestinal tract.
The predictive power of these models extends to metabolism, a critical aspect of a drug's lifecycle. The cytochrome P450 (CYP) family of enzymes is primarily responsible for drug metabolism. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoenzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This information is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions.
The following tables summarize the predicted ADME and drug-likeness properties for a selection of hypothetical this compound analogs, based on findings from computational studies on similar cinnamamide derivatives. These tables illustrate how structural modifications can influence the pharmacokinetic profile of the parent compound.
Table 1: In Silico Prediction of ADME Properties for this compound Analogs
| Compound | Predicted GI Absorption | Predicted BBB Permeant | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|---|---|---|---|---|
| This compound | High | Yes | No | No |
| Analog A (4-Chloro substitution on cinnamoyl ring) | High | Yes | No | Yes |
| Analog B (4-Methoxy substitution on cinnamoyl ring) | High | Yes | Yes | No |
| Analog C (N-methyl substitution) | High | No | No | No |
| Analog D (3,4-Dihydroxy substitution on cinnamoyl ring) | Medium | No | Yes | Yes |
This table is generated based on representative data from computational studies of cinnamamide derivatives and is for illustrative purposes.
Table 2: Drug-Likeness Profile of this compound Analogs based on Lipinski's Rule of Five
| Compound | Molecular Weight ( g/mol ) | log P | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| This compound | 239.27 | 2.8 | 2 | 2 | 0 |
| Analog A (4-Chloro substitution on cinnamoyl ring) | 273.72 | 3.5 | 2 | 2 | 0 |
| Analog B (4-Methoxy substitution on cinnamoyl ring) | 269.30 | 2.7 | 2 | 3 | 0 |
| Analog C (N-methyl substitution) | 253.30 | 3.1 | 1 | 2 | 0 |
| Analog D (3,4-Dihydroxy substitution on cinnamoyl ring) | 255.27 | 2.1 | 3 | 3 | 0 |
This table is generated based on representative data from computational studies of cinnamamide derivatives and is for illustrative purposes. Values are calculated estimates.
By systematically evaluating these parameters in silico, researchers can rationally design this compound analogs with a higher probability of success in subsequent preclinical and clinical development phases. The goal is to achieve a balance between potent biological activity and a favorable ADME/drug-likeness profile, ensuring the compound can reach its target in the body effectively.
Therapeutic Potential of N 3 Hydroxyphenyl Cinnamamide in Preclinical Disease Models
Antineoplastic Applications in Various Cancer Types
Direct investigations into the antineoplastic properties of N-(3-Hydroxyphenyl)Cinnamamide are not extensively documented in current scientific literature. However, the broader class of hydroxycinnamic acids and their derivatives have been a subject of interest in oncology research.
Studies on related compounds suggest that the cinnamamide (B152044) scaffold can be a valuable template for developing agents with anticancer activity. For instance, derivatives of cinnamic acid have been shown to possess antiproliferative effects. Research on other N-substituted cinnamamides has indicated that these compounds can induce apoptosis (programmed cell death) and interfere with the cell cycle in cancer cells. While these findings are promising for the general chemical class, specific data detailing the efficacy, mechanism of action, or susceptible cancer cell lines for this compound itself is not available.
Anti-inflammatory and Immunomodulatory Interventions
Specific preclinical data on the anti-inflammatory and immunomodulatory effects of this compound are limited. The therapeutic potential in this area is largely extrapolated from studies on its parent compound, m-coumaric acid, and other hydroxycinnamic acid derivatives. These related molecules have demonstrated the ability to modulate key inflammatory pathways.
For example, hydroxycinnamic acid derivatives have been reported to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor that regulates numerous genes involved in the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While it is plausible that this compound could exhibit similar activities due to its structural similarity to m-coumaric acid, dedicated studies are required to confirm this hypothesis and elucidate its specific mechanisms.
Antioxidant and Cytoprotective Strategies
The antioxidant and cytoprotective potential of this compound has been inferred from its structural components, namely the phenolic hydroxyl group and the cinnamoyl core, which are known to be important for such activities. Direct experimental evidence for this specific compound is sparse, but extensive research on its precursor, m-coumaric acid, provides significant insights.
m-Coumaric acid is a known antioxidant. nih.gov Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress. nih.gov Studies on various hydroxycinnamic acids have confirmed their capacity to scavenge reactive oxygen species (ROS). nih.gov Furthermore, some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response that leads to the upregulation of cytoprotective enzymes. molcore.com
In a preclinical model of diabetes, m-coumaric acid demonstrated protective effects in the retina by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and increasing levels of reduced glutathione (B108866) (GSH). nih.gov It also reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov
Table 1: Antioxidant and Cytoprotective Effects of m-Coumaric Acid in a Diabetic Rat Model
| Biomarker | Effect of m-Coumaric Acid Treatment | Implication | Reference |
| Superoxide Dismutase (SOD) | Enhanced Activity | Increased scavenging of superoxide radicals | nih.gov |
| Catalase | Enhanced Activity | Increased decomposition of hydrogen peroxide | nih.gov |
| Reduced Glutathione (GSH) | Increased Levels | Enhanced non-enzymatic antioxidant capacity | nih.gov |
| Malondialdehyde (MDA) | Decreased Levels | Reduction in lipid peroxidation and oxidative damage | nih.gov |
Emerging Roles in Neurological Disorders
The cinnamamide scaffold is recognized for its potential in the treatment of central and peripheral nervous system disorders, with various derivatives showing neuroprotective, anticonvulsant, and antidepressant properties in preclinical models. benthamscience.com However, specific studies focusing on the neuroprotective role of this compound are not prominent in the literature.
The potential for neuroprotection is often linked to the anti-inflammatory and antioxidant properties of this class of compounds. For instance, cinnamic aldehyde, a related compound, has been shown to exert neuroprotective effects in a mouse model of Parkinson's disease by preventing dopaminergic neuronal death and modulating autophagy. While these findings highlight the therapeutic promise of the broader cinnamoyl chemical family in neurology, dedicated research is needed to determine if this compound possesses similar or unique neuroprotective activities.
Antimicrobial and Antiparasitic Utility
The antimicrobial properties of cinnamic acid and its derivatives are well-established. They have been shown to be effective against a range of bacteria and fungi. The proposed mechanisms of action include disruption of the cell membrane, damage to nucleic acids and proteins, and induction of intracellular reactive oxygen species.
However, the literature contains limited specific information regarding the antimicrobial or antiparasitic activity of this compound. Studies on its parent compound, m-coumaric acid, have shown some weak antifungal activity. nih.gov Often, synthetic derivatives, such as esters or amides with specific substitutions, are created to enhance the potency and spectrum of antimicrobial action compared to the parent cinnamic acids. Without direct testing, the utility of this compound against microbial and parasitic pathogens remains speculative.
Other Potential Therapeutic Niches (e.g., metabolic disorders, cardiovascular health)
The therapeutic potential of this compound in metabolic disorders and for cardiovascular health has not been directly investigated. However, research on its parent compound, m-coumaric acid, suggests that this structural scaffold may offer benefits in these areas.
In preclinical models of diabetes, m-coumaric acid has been shown to reduce levels of glucose and glycated hemoglobin. nih.gov This effect is partly attributed to its ability to protect tissues from the damaging effects of hyperglycemia, potentially by trapping glucose and reducing the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. nih.gov It was also found to reduce fructosamine (B8680336) and modulate aldose reductase activity in diabetic rats, both of which are relevant to the pathology of diabetic retinopathy. nih.gov Cinnamic acid itself has been noted to reduce body weight in obese rats and inhibit the angiotensin-converting enzyme (ACE), suggesting a potential role in managing hypertension and cardiovascular health.
These findings point to a plausible, yet unconfirmed, role for this compound in managing metabolic and cardiovascular conditions.
Methodological Advances and Research Tools in N 3 Hydroxyphenyl Cinnamamide Studies
Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis and Purity
The unambiguous identification and purity assessment of N-(3-Hydroxyphenyl)Cinnamamide and its analogues are foundational to all subsequent biological evaluations. Researchers rely on a combination of advanced spectroscopic and chromatographic methods to confirm the chemical structure and ensure the absence of significant impurities.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for elucidating the molecular structure. ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. For instance, the characterization of derivatives like (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide reveals specific chemical shifts (δ) and coupling constants (J) that confirm the successful synthesis and structural integrity of the molecule. researchgate.netmdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the precise molecular weight of the compound. mdpi.com This technique provides the elemental composition, confirming the molecular formula with high accuracy.
Infrared (IR) and UV-Visible Spectroscopy: These methods provide supplementary structural information. IR spectroscopy helps identify characteristic functional groups (e.g., C=O, N-H, O-H bonds), while UV-visible spectroscopy is used to study the electronic transitions within the molecule. mdpi.com
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. semanticscholar.org A compound is injected into a column (e.g., a reverse-phase C18 column), and its retention time is measured. Purity is determined by the percentage of the total peak area that corresponds to the main compound.
Column Chromatography: Following synthesis, column chromatography is a standard purification technique used to isolate the desired compound from reaction byproducts and unreacted starting materials. researchgate.net
The data below is for a representative derivative, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide. mdpi.com
Table 1: Spectroscopic Data for a Representative this compound Derivative
| Technique | Parameter | Observed Values |
|---|---|---|
| ¹H-NMR | Chemical Shift (δ) | 7.51 (d, J= 15.6 Hz, 1H), 7.47 (d, J= 9.0 Hz, 2H), 7.19 (t, J= 7.9 Hz, 1H), 7.03 (d, J= 7.8 Hz, 1H), 6.98 (t, J= 2.0 Hz, 1H), 6.80 (ddd, J= 8.1, 2.5, 0.8 Hz, 1H), 6.76 (d, J= 9.1 Hz, 2H), 6.68 (d, J= 15.7 Hz, 1H), 2.89 (s, 6H) |
| ¹³C-NMR | Chemical Shift (δ) | 166.3, 159.1, 149.6, 142.2, 137.7, 131.0, 130.1, 122.7, 122.3, 120.4, 118.0, 115.2, 114.4, 41.3 |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated for C₁₇H₁₉N₂O₂: 283.1441; Found: 283.1443 |
High-Throughput Screening (HTS) Assays for Derivatives and Target Identification
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds, such as derivatives of this compound, to identify "hits" with desired biological activity. chemdiv.com These assays are typically automated and miniaturized (using 96- or 384-well plates) to maximize efficiency.
A key application in the study of this compound class has been the identification of activators of the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. nih.gov
Nrf2/ARE Luciferase Reporter Assay: This is a cell-based HTS assay used to screen for Nrf2 activators. researchgate.netnih.gov
Principle: A human cell line (e.g., HepG2) is genetically engineered to contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). When a compound activates Nrf2, the Nrf2 protein binds to the ARE, driving the expression of the luciferase enzyme.
Readout: The activity of the luciferase enzyme is measured by adding its substrate, luciferin, which produces a luminescent signal. The intensity of the light is directly proportional to the level of Nrf2 activation.
Target Identification: Once active compounds (hits) are identified through HTS, further studies are conducted to pinpoint their specific molecular targets. Techniques like compound-centered chemical proteomics can be employed, where a derivative of the active compound is used as a "bait" to pull down its binding proteins from cell lysates for identification by mass spectrometry. frontiersin.org
Table 2: Example of a High-Throughput Screening Assay for N-Phenyl Cinnamamide (B152044) Derivatives
| Assay Type | Nrf2/ARE Luciferase Reporter Assay nih.gov |
|---|---|
| Cell Line | HepG2 (human liver carcinoma cells) |
| Principle | Measures the activation of the Nrf2 transcription factor. |
| Mechanism | Active compounds induce Nrf2, which binds to the Antioxidant Response Element (ARE) in the cell's DNA, driving the expression of a measurable luciferase reporter gene. |
| Screening Goal | To identify compounds that enhance the cellular antioxidant defense system. |
| Outcome | Identification of derivatives with potent Nrf2 activating capacity, such as (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide. researchgate.netnih.gov |
Development and Validation of In Vitro Cellular Assays for Biological Activity
Following HTS, promising compounds are further characterized using a variety of validated in vitro cellular assays to understand their mechanisms of action and biological effects. These assays are performed on cultured human or animal cells.
Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the effect of a compound on cell viability. mdpi.commdpi.com It measures the metabolic activity of cells, which generally correlates with the number of viable cells. This helps determine if a compound's activity is due to a specific biological effect or general toxicity.
Gene and Protein Expression Analysis: To confirm the mechanism suggested by HTS, techniques like quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are used. For Nrf2 activators, these assays measure the upregulation of Nrf2 target genes and proteins, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). nih.gov
Apoptosis and Cell Cycle Analysis: In cancer research, flow cytometry is a powerful tool to study how compounds affect cell death and proliferation. nih.gov Assays using specific fluorescent dyes (e.g., Annexin V/Propidium Iodide) can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, revealing if a compound induces programmed cell death in cancer cell lines. nih.govnih.gov
Table 3: Common In Vitro Assays for Biological Activity Assessment
| Assay | Purpose | Cell Line Example | Measurement |
|---|---|---|---|
| MTT Assay | Assess cell viability and cytotoxicity. | HepG2, MCF-7 nih.govnih.gov | Mitochondrial dehydrogenase activity (colorimetric). |
| Luciferase Reporter | Quantify transcription factor activity (e.g., Nrf2). | HepG2-ARE researchgate.net | Luminescence produced by luciferase enzyme. |
| Western Blot | Measure levels of specific proteins (e.g., HO-1, NQO1). | HepG2 nih.gov | Antibody-based detection of protein bands. |
| Flow Cytometry | Analyze cell cycle progression and apoptosis. | HepG2 nih.gov | Fluorescence intensity of stained cells. |
Establishment and Characterization of Relevant In Vivo Animal Disease Models
To evaluate the potential therapeutic efficacy of a compound in a whole-organism context, researchers use established and well-characterized animal models that mimic aspects of human diseases. For the broader class of cinnamamide derivatives, anticonvulsant activity has been an area of investigation.
Seizure and Epilepsy Models:
Maximal Electroshock (MES) Test: This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents (mice or rats), and the ability of a test compound to prevent the hind limb extension phase of the seizure is measured. mdpi.com
6-Hz Psychomotor Seizure Test: This model is considered a model for therapy-resistant partial seizures. A low-frequency, prolonged electrical stimulus is applied, and the compound's ability to protect against the seizure is evaluated. mdpi.com
Other Models: Depending on the in vitro findings, other animal models could be relevant. For instance, compounds showing strong antioxidant activity in vitro might be tested in animal models of oxidative stress-related diseases, such as chemically-induced liver injury. nih.gov The brine shrimp (Artemia spp.) has also been used as a simple, low-cost in vivo model for initial toxicity and teratogenicity screening of novel compounds before advancing to more complex mammalian models. nih.gov
Table 4: Examples of In Vivo Models for Cinnamamide Derivatives
| Animal Model | Disease/Condition Modelled | Species | Key Endpoint Measured |
|---|---|---|---|
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Mouse, Rat | Prevention of hind limb tonic extension. mdpi.com |
| 6-Hz Test | Therapy-resistant partial seizures | Mouse | Protection against seizure occurrence. mdpi.com |
| t-BHP-induced Oxidative Injury | Oxidative stress in the liver | Mouse | Measurement of liver enzymes and oxidative stress biomarkers. nih.gov |
| Artemia franciscana Assay | Acute toxicity and teratogenicity | Brine Shrimp | Lethality (LC₅₀) and larval development. nih.gov |
Bioanalytical Methods for this compound Quantification in Biological Matrices of Animal Models
Bioanalytical methods are developed and validated to accurately measure the concentration of a compound and its metabolites in biological samples (matrices) such as plasma, serum, or tissue from animal studies. jneonatalsurg.com This is essential for pharmacokinetic studies, which examine how the organism absorbs, distributes, metabolizes, and excretes the drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed. jneonatalsurg.comresolvemass.ca
Sample Preparation: Biological samples are first processed to remove interfering substances like proteins. This often involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation. thermofisher.comresearchgate.net
Chromatographic Separation: The processed sample is injected into an HPLC or UPLC system, where the parent compound is separated from metabolites and endogenous matrix components on a chromatographic column. researchgate.net
Mass Spectrometric Detection: The analyte is then ionized (e.g., by ESI) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification. thermofisher.com
Method Validation: Before use in studies, the bioanalytical method must be rigorously validated according to guidelines from regulatory agencies like the FDA and EMA. europa.euich.orgeuropa.eu Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. europa.eu
Recovery: The efficiency of the analyte extraction process from the biological matrix.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Table 5: Key Parameters for Validation of a Bioanalytical LC-MS/MS Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). europa.eu |
| Precision | Closeness of replicate measurements (expressed as CV%). | ≤15% CV (≤20% CV at LLOQ). europa.eu |
| LLOQ | Lowest quantifiable concentration. | Analyte signal should be at least 5 times the blank signal. europa.eu |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Recovery | Efficiency of the sample extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Analyte integrity under various conditions (freeze-thaw, short-term, etc.). | Concentration change should be within ±15% of the baseline. |
Future Directions and Unresolved Research Questions for N 3 Hydroxyphenyl Cinnamamide
Comprehensive Exploration of Novel Biological Targets and Polypharmacology
Future investigations should prioritize the identification and validation of novel biological targets for N-(3-Hydroxyphenyl)Cinnamamide. The cinnamamide (B152044) scaffold is known to interact with a variety of molecular targets, suggesting the potential for a polypharmacological profile. dntb.gov.ua A comprehensive understanding of these interactions is essential for predicting both therapeutic efficacy and potential off-target effects.
One promising avenue of research is the continued exploration of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.govresearchgate.net Derivatives of N-phenyl cinnamamide have been shown to activate the Nrf2/antioxidant response element (ARE) pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govresearchgate.net Future studies should aim to delineate the precise mechanism by which this compound modulates this pathway and explore its potential in diseases characterized by oxidative stress.
Beyond the Nrf2 pathway, a broader screening approach is warranted. This could involve high-throughput screening against a diverse panel of receptors, enzymes, and ion channels to uncover previously unknown biological activities. The inherent structural features of cinnamamides, including their potential for varied substitutions, make them intriguing candidates for targeting multiple pathways simultaneously. dntb.gov.ua
Development of Advanced Drug Delivery Systems for Preclinical Applications
A significant hurdle in the preclinical development of many promising compounds is poor bioavailability and suboptimal pharmacokinetic profiles. To address this, the development of advanced drug delivery systems for this compound is a critical next step. scirp.org Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer the potential to improve solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells. scirp.orgdovepress.comnih.gov
The design of "smart" drug delivery systems that release this compound in response to specific physiological triggers, such as changes in pH or enzyme levels at the disease site, could further enhance its therapeutic index. dovepress.com For instance, in a cancer context, nanoparticles could be engineered to release their payload within the acidic tumor microenvironment. dovepress.com Such targeted approaches can minimize systemic exposure and reduce potential side effects. scirp.org
Future research in this area should focus on the formulation and characterization of various delivery systems for this compound and the evaluation of their efficacy and safety in preclinical models.
Addressing Challenges in Research Methodologies and Translational Potential
Translating promising preclinical findings into clinical applications is a complex process fraught with challenges. For this compound, several methodological considerations need to be addressed to enhance its translational potential. A key aspect is the development of robust and validated bioanalytical methods for the accurate quantification of the compound and its metabolites in biological matrices.
Furthermore, the establishment of relevant and predictive animal models for the diseases being targeted is crucial. These models should accurately mimic the human disease state to provide meaningful data on the compound's efficacy and to identify potential biomarkers that can be used in future clinical trials.
A thorough investigation of the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound is also essential. mdpi.com Understanding these parameters will inform dosing strategies and help to predict potential drug-drug interactions.
Strategic Directions for Rational Analog Design and Optimization
The this compound scaffold provides a versatile platform for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to different parts of the molecule influence its biological activity. mdpi.com
For instance, substitutions on the phenyl rings of the cinnamamide core can significantly impact its interaction with biological targets. nih.gov By systematically altering these substituents, it may be possible to enhance the desired therapeutic effects while minimizing off-target activities. Computational modeling and molecular docking studies can aid in the rational design of these new analogs by predicting their binding affinities for specific targets.
The synthesis and screening of a focused library of this compound derivatives will be a key strategy in identifying lead compounds with optimized profiles for further preclinical development.
Integration of Systems Biology and Artificial Intelligence in this compound Discovery
The integration of systems biology and artificial intelligence (AI) offers powerful new tools for accelerating the discovery and development of novel therapeutics. fnasjournals.com Systems biology approaches can be used to model the complex biological networks that are perturbed by this compound, providing a more holistic understanding of its mechanism of action.
By combining these advanced computational methods with traditional experimental approaches, researchers can more efficiently navigate the complex landscape of drug discovery and development for this compound and its derivatives.
Potential for Combination Therapies in Preclinical Disease Models
In many complex diseases, such as cancer, combination therapies that target multiple pathways simultaneously have proven to be more effective than monotherapy. nih.govmdpi.comresearchgate.net Given the potential polypharmacology of this compound, exploring its use in combination with other therapeutic agents is a logical and promising future direction.
For example, in preclinical cancer models, this compound could be combined with standard-of-care chemotherapeutic agents to assess for synergistic or additive effects. mdpi.com The rationale for such combinations could be based on complementary mechanisms of action, such as targeting different signaling pathways or overcoming drug resistance.
Systematic screening of this compound in combination with a library of approved drugs in various preclinical disease models could uncover novel therapeutic synergies and pave the way for the development of more effective treatment strategies. nih.govresearchgate.net
Q & A
Basic: What are the established synthetic routes for N-(3-Hydroxyphenyl)Cinnamamide?
Methodological Answer:
The compound is typically synthesized via amide coupling. A common approach involves refluxing 3-hydroxyphenylamine with cinnamoyl chloride in acetone or dichloromethane, using potassium carbonate (K₂CO₃) as a base to neutralize HCl. For example, N-(3-acetylphenyl)cinnamamide derivatives were prepared by reacting 3’-aminoacetophenone with cinnamoyl chloride under inert conditions (Schlenk line) at 60–80°C for 4–6 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict anhydrous conditions and stoichiometric control of reagents .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and trans-configuration of the cinnamoyl moiety (e.g., δ 7.48 ppm, J = 15.8 Hz for trans-olefinic protons) .
- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and phenolic O-H bands (~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS-ESI) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 249.1022 for related derivatives) .
- HPLC : Assess purity (>95% threshold for biological assays) .
Advanced: How can crystal structure determination resolve conformational ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and Mercury (for visualization) is critical. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect data at 100 K to minimize thermal motion.
- Refine using SHELXL’s TWIN/BASF commands for twinned crystals.
- Analyze hydrogen bonding (e.g., O-H···O=C interactions) and π-π stacking to explain stability and reactivity .
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to the phenyl ring to modulate electron density and binding affinity. For example, N-(4-cyanophenyl)cinnamamide showed improved oxidative stress protection via Nrf2 activation .
- Chalcone Hybrids : Attach chalcone moieties to the cinnamamide core to exploit dual mechanisms (e.g., CDK2 inhibition) .
- Computational Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding scores to target proteins (e.g., NF-κB or Nrf2) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Orthogonal Assays : Cross-validate anti-tumor activity using both MTT (cell viability) and caspase-3/7 assays (apoptosis) .
- Purity Verification : Confirm compound integrity via HPLC and 13C NMR to exclude degradation products .
- Structural Reanalysis : Revisit X-ray data (SHELXL) to rule out misassigned regioisomers, as seen in corrections to cinnamamide derivative studies .
Basic: What in vitro models are used to evaluate antioxidant activity?
Methodological Answer:
- Hepatocyte Protection : Expose HepG2 cells to tert-butyl hydroperoxide (t-BHP) and measure glutathione (GSH) levels via ELISA. This compound derivatives induce GSH synthesis via Nrf2 nuclear translocation .
- ROS Scavenging : Use DCFH-DA fluorescence in RAW264.7 macrophages to quantify reactive oxygen species (ROS) inhibition .
Advanced: How to address challenges in experimental phasing during crystallography?
Methodological Answer:
For low-resolution data (<1.5 Å), use SHELXC/D/E pipelines:
- SAD/MAD Phasing : Incorporate heavy atoms (e.g., SeMet derivatives).
- Density Modification : Apply solvent flattening in SHELXE to improve phase accuracy.
- Validate using Mercury’s void analysis to check for misplaced solvent molecules .
Advanced: What computational tools support SAR analysis?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to assess binding stability.
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate substituent electronegativity with bioactivity (e.g., logP vs. IC50) .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using Schrödinger’s Phase .
Basic: What mechanisms underlie its protective effects against oxidative stress?
Methodological Answer:
this compound activates the Nrf2-Keap1 pathway, inducing antioxidant enzymes (e.g., HO-1, NQO1). Methodological validation includes:
- Western Blotting : Track Nrf2 nuclear accumulation in H9c2 cardiomyocytes.
- Luciferase Reporter Assays : Measure ARE (antioxidant response element) activation in HEK293T cells .
Advanced: How to optimize anti-tumor activity in vivo?
Methodological Answer:
- Xenograft Models : Administer derivatives (10–50 mg/kg, i.p.) to nude mice bearing MDA-MB-231 tumors. Monitor tumor volume via caliper measurements.
- Pharmacokinetics : Assess bioavailability using LC-MS/MS plasma analysis. Modify substituents (e.g., fluorophenyl groups) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
